molecular formula C5H5N5 B1295927 Tetrazolo[1,5-a]pyridin-8-amine CAS No. 73721-28-5

Tetrazolo[1,5-a]pyridin-8-amine

Cat. No. B1295927
CAS RN: 73721-28-5
M. Wt: 135.13 g/mol
InChI Key: NZHYYAOTWXQBJL-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-8-amine is a chemical compound with the molecular formula C5H5N5 . It is a member of the N-heterocyclic compounds family .


Synthesis Analysis

The synthesis of Tetrazolo[1,5-a]pyridin-8-amine and its derivatives has been a subject of research. One method involves treating the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide . Another approach uses a one-pot three-component reaction of various benzaldehydes .


Molecular Structure Analysis

The molecular structure of Tetrazolo[1,5-a]pyridin-8-amine consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular weight is 135.13 g/mol .


Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridin-8-amine has been used in various chemical reactions. For instance, it has been used in the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles . It has also been used in click chemistry .


Physical And Chemical Properties Analysis

Tetrazolo[1,5-a]pyridin-8-amine has a density of 1.7±0.1 g/cm3, a molar refractivity of 35.5±0.5 cm3, and a polar surface area of 69 Å2 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors .

Future Directions

The potential of Tetrazolo[1,5-a]pyridin-8-amine as an electron-accepting unit in π-conjugated systems is being investigated . Its derivatives have shown promising results in various fields, including medicinal chemistry .

properties

IUPAC Name

tetrazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHYYAOTWXQBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287686
Record name tetrazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-a]pyridin-8-amine

CAS RN

73721-28-5
Record name 73721-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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